2-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. The structure can give insights into the functional groups present in the compound and its possible reactivity .
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include multi-step synthesis with various reagents and conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .Scientific Research Applications
Luminescent Properties and Electron Transfer
Research on related naphthalimide compounds with piperazine substituents has shown potential applications in luminescence and photo-induced electron transfer. These compounds exhibit fluorescence quantum yields that vary with pH, suggesting their use as pH probes. Their fluorescence can be quenched by photo-induced electron transfer (PET) processes, indicating applications in sensing and imaging technologies (Gan et al., 2003).
Chemosensor Systems
The benzo[de]isoquinoline-1,3-dione framework has been employed to create new derivatives with amino groups, leading to compounds that exhibit high chemosensor selectivity in the determination of anions. This research outlines the compound's potential in developing sensitive and selective sensors for chemical analysis and environmental monitoring (Tolpygin et al., 2012).
Synthetic Methodologies
The compound has also been studied within the context of synthetic organic chemistry, particularly in hydrative carbocyclizations and the formation of nitrogen-containing heterocycles. These methodologies have implications for constructing complex organic molecules, potentially useful in pharmaceuticals and materials science (Mukherjee & Liu, 2011).
Applications in Fluorimetric Sensing
A derivative designed for rapid and facile fluorimetric detection of formaldehyde demonstrates the adaptability of the benzo[de]isoquinoline-1,3-dione structure in developing efficient sensors. This application is crucial for environmental monitoring and industrial safety, where quick detection of formaldehyde is essential (Dong et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-16(20-10-2-1-3-11-20)12-21-18(23)14-8-4-6-13-7-5-9-15(17(13)14)19(21)24/h4-9H,1-3,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGJMLXNIUSMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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